Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate
Description
Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate is an α,β-unsaturated ester featuring a hydrazinylidene group (-NH-N=CH-) attached to a para-substituted phenyl ring. Such compounds are often intermediates in organic synthesis, particularly in the preparation of heterocyclic systems (e.g., pyrazoles, thiazoles) for pharmaceutical or agrochemical applications .
Properties
CAS No. |
52820-45-8 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 3-(4-methanehydrazonoylphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H12N2O2/c1-15-11(14)7-6-9-2-4-10(5-3-9)8-13-12/h2-8H,12H2,1H3 |
InChI Key |
JKJLRQSAOJQHLL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)C=NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate typically involves the reaction of 4-formylbenzoic acid with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with methyl acrylate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium methoxide to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydrazinylidenemethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazinylidenemethyl group.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The hydrazinylidenemethyl group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The compound may also interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate is highlighted through comparisons with the following analogs:
Functional Group Variations
Structural and Reactivity Insights
- Electronic Effects : The hydrazinylidene group in the target compound enhances electron delocalization across the phenyl ring, contrasting with electron-withdrawing groups (e.g., nitro in 20a or bromo in the bromomethyl analog). This impacts reactivity in cycloaddition or nucleophilic substitution .
- Thermal Stability: Pyrazole derivatives (e.g., 20a) exhibit higher melting points (194–195°C) compared to propenoate esters (often oily or low-melting), suggesting greater rigidity due to aromatic heterocycles .
- Biological Relevance: Hydrazinylidene-containing pyrazoles (e.g., 20a/b) are prioritized in drug discovery for hydrogen-bonding interactions with biological targets, whereas brominated propenoates (e.g., ) serve as alkylating agents in medicinal chemistry.
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